molecular formula C9H14N2O4 B15195367 1-(3,5-Dihydroxypent-1-yl)uracil CAS No. 69895-61-0

1-(3,5-Dihydroxypent-1-yl)uracil

Cat. No.: B15195367
CAS No.: 69895-61-0
M. Wt: 214.22 g/mol
InChI Key: IJOKNRPQDXPCBX-UHFFFAOYSA-N
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Description

1-(3,5-Dihydroxypent-1-yl)uracil is a derivative of uracil, a pyrimidine nucleobase found in ribonucleic acid (RNA). This compound features a uracil moiety substituted at the N1 position with a 3,5-dihydroxypentyl group. Uracil derivatives are known for their significant biological activities, including antiviral, anticancer, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dihydroxypent-1-yl)uracil typically involves the alkylation of uracil with a suitable 3,5-dihydroxypentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the uracil, facilitating nucleophilic substitution . The reaction conditions often include:

    Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction parameters and can be scaled up efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dihydroxypent-1-yl)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation Products: 1-(3,5-Dioxopent-1-yl)uracil

    Reduction Products: 1-(3,5-Dihydroxypent-1-yl)dihydrouracil

    Substitution Products: 1-(3,5-Dihalopent-1-yl)uracil

Scientific Research Applications

1-(3,5-Dihydroxypent-1-yl)uracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dihydroxypent-1-yl)uracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes such as thymidylate synthase, inhibiting DNA synthesis and leading to cell death. This mechanism is similar to that of other uracil derivatives like 5-fluorouracil .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dihydroxypent-1-yl)uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

69895-61-0

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

1-(3,5-dihydroxypentyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O4/c12-6-3-7(13)1-4-11-5-2-8(14)10-9(11)15/h2,5,7,12-13H,1,3-4,6H2,(H,10,14,15)

InChI Key

IJOKNRPQDXPCBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC(CCO)O

Origin of Product

United States

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